molecular formula C6H15NO B1674794 L-Leucinol CAS No. 7533-40-6

L-Leucinol

Cat. No.: B1674794
CAS No.: 7533-40-6
M. Wt: 117.19 g/mol
InChI Key: VPSSPAXIFBTOHY-LURJTMIESA-N
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Description

L-Leucinol, also known as (S)-2-amino-4-methyl-1-pentanol, is an organic compound that belongs to the class of amino alcohols. It is a chiral molecule with a specific optical rotation, making it an important compound in various biochemical and pharmaceutical applications. This compound is a clear, colorless to pale yellow viscous liquid that is soluble in water and various organic solvents such as alcohols and ethers .

Mechanism of Action

Target of Action

L-Leucinol primarily targets the mechanistic target of rapamycin complex 1 (mTORC1) . mTORC1 is an evolutionarily conserved serine/threonine kinase that controls cell cycle, growth, metabolism, and survival . It also targets the l-type amino acid transporter 1 (LAT1) , which is responsible for leucine uptake in cells .

Mode of Action

The activation of mTORC1 by this compound is a two-step process: the cellular uptake by LAT1 and the activation of mTORC1 following transport . The structural requirement for recognition by LAT1 includes carbonyl oxygen, alkoxy oxygen of the carboxyl group, an amino group, and a hydrophobic side chain . For mTORC1 activation, it additionally requires a fixed distance between carbonyl oxygen and alkoxy oxygen of the carboxyl group, and an amino group positioned at α-carbon .

Biochemical Pathways

This compound affects the mTOR signaling pathway . It stimulates the metabolic state of bacteria, especially the TCA cycle, which increases the working efficiency of the electron transfer chain . This leads to an increase in intracellular NADH, ATP concentration, and reactive oxygen species level .

Pharmacokinetics

It’s known that acetylation of leucine switches its uptake into cells from lat1 to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) . Both the kinetics of MCT1 and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-L-leucinol .

Result of Action

Exogenous this compound increases the killing effect of sarafloxacin on drug-resistant Salmonella and other clinically resistant Salmonella serotypes . It also increases the intracellular reactive oxygen species level .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the efficiency of antibiotics is closely related to the metabolic state of bacteria . .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Leucinol can be synthesized through several methods. One common method involves the reduction of L-leucine using a reducing agent such as lithium aluminum hydride. The reaction typically takes place in an anhydrous solvent like diethyl ether under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of L-leucine hydrochloride in the presence of a metal catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: L-Leucinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes and ketones.

    Reduction: Primary amines.

    Substitution: Alkyl halides.

Scientific Research Applications

L-Leucinol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound’s uniqueness lies in its chiral nature and the presence of both amino and hydroxyl functional groups. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs. Additionally, its ability to act as a chiral building block makes it valuable in the synthesis of enantiomerically pure compounds .

Properties

IUPAC Name

(2S)-2-amino-4-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSSPAXIFBTOHY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001032725
Record name (S)-2-Amino-4-methylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7533-40-6
Record name L-Leucinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7533-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007533406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-Amino-4-methylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-amino-4-methylpentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.546
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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